molecular formula C23H23NO2 B1192582 DC360

DC360

Cat. No.: B1192582
M. Wt: 345.442
InChI Key: HXWVRWZLWIKKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DC360 is a synthetic diphenylacetylene-based retinoid analog designed as a fluorescent derivative of all-trans retinoic acid (ATRA), a vitamin A metabolite critical in cell differentiation, proliferation, and embryonic development . Unlike natural retinoids, this compound exhibits enhanced stability against isomerization and oxidation, making it a candidate for studying retinoid-receptor-independent biological effects. Its primary application lies in preclinical research, particularly in genotoxicity assays using Chinese Hamster Ovary (CHO) cells, where it induces DNA damage without altering cell viability at concentrations of 10⁻⁶–10⁻⁵ M .

Key structural features of this compound include a hydrophobic diphenylacetylene backbone and a high log P value (measure of lipophilicity), which facilitates off-target interactions with DNA and proteins . This hydrophobicity distinguishes it from both natural retinoids and other synthetic analogs.

Properties

Molecular Formula

C23H23NO2

Molecular Weight

345.442

IUPAC Name

4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid

InChI

InChI=1S/C23H23NO2/c1-16(2)24-14-13-23(3,4)20-15-18(9-12-21(20)24)6-5-17-7-10-19(11-8-17)22(25)26/h7-16H,1-4H3,(H,25,26)

InChI Key

HXWVRWZLWIKKOS-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(C#CC2=CC3=C(N(C(C)C)C=CC3(C)C)C=C2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DC360;  DC 360;  DC-360

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Insights and Limitations

  • Receptor-Independent Pathways : this compound’s ability to cause DNA damage without receptor binding (as seen in DC324) implies mechanisms such as direct DNA intercalation or oxidative stress .
  • Concentration Dependence: Genotoxicity escalates at higher concentrations, highlighting the need for dose optimization in therapeutic applications.
  • Comparative Weakness: Unlike EC23, this compound lacks enhanced receptor-mediated activity, limiting its utility in differentiation therapy but broadening its research applications in studying non-canonical retinoid effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DC360
Reactant of Route 2
DC360

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.